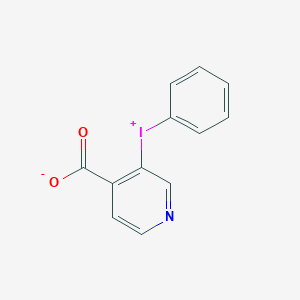

3-(Phenyliodonio)isonicotinate

Description

Historical Trajectory of Hypervalent Iodine Compound Development

The field of hypervalent iodine chemistry dates back to the late 19th century. The journey began in 1886 when German chemist C. Willgerodt reported the first polycoordinated organoiodine compound, (dichloroiodo)benzene. nih.govgoogle.comnih.gov This pioneering discovery was soon followed by the preparation of other key iodine(III) and iodine(V) compounds.

Key historical milestones include:

1892: The synthesis of (diacetoxyiodo)benzene (B116549) and iodosylbenzene. nih.govgoogle.comnih.gov

1893: The preparation of the highly useful oxidant 2-iodoxybenzoic acid (IBX). nih.govgoogle.comnih.gov

1894: The first report of diaryliodonium salts by C. Hartmann and V. Meyer. nih.govgoogle.comnih.gov

By 1914, Willgerodt had authored a comprehensive book detailing nearly 500 organic compounds of polyvalent iodine. nih.govscribd.com Despite this strong start, research activity in the area remained relatively low for several decades, with important but sporadic contributions from laboratories led by researchers such as R. B. Sandin and F. M. Beringer between the 1920s and 1970s. google.comgoogle.com

Evolution and Resurgence of Hypervalent Iodine Chemistry in Organic Synthesis

A significant resurgence of interest in polyvalent organoiodine compounds began in the late 1970s and early 1980s. nih.govgoogle.com This renaissance was sparked by the discovery of new classes of hypervalent iodine compounds and, more importantly, the development of their practical applications in organic synthesis. google.com

The 1980s are considered the foundational period of modern hypervalent iodine chemistry, with groundbreaking work from the research groups of G. F. Koser, J. C. Martin, R. M. Moriarty, and P. J. Stang, among others. nih.govgoogle.com The field experienced explosive growth from the 1990s into the 21st century. nih.govsioc-journal.cn Hypervalent iodine reagents are now widely recognized as mild, efficient, and eco-friendly alternatives to toxic heavy metal oxidants. nih.gov Their reactivity often mirrors that of transition metals, with reactions commonly discussed in terms of oxidative addition, reductive elimination, and ligand coupling. uwaterloo.canih.govgoogle.com

Classification and Structural Context of Iodonium (B1229267) Salts within Hypervalent Iodine Reagents

Hypervalent iodine compounds are broadly categorized based on the oxidation state of the iodine atom. The most common classes are iodine(III) compounds, known as λ³-iodanes, and iodine(V) compounds, or λ⁵-iodanes. uoa.grsioc-journal.cn

Iodonium salts , with the general formula [R-I-R']⁺X⁻, fall under the λ³-iodane classification, characterized by having two carbon ligands attached to the iodine atom. sioc-journal.cnrsc.org The compound of interest, 3-(Phenyliodonio)isonicotinate, is a specific type of iodonium salt known as a betaine (B1666868) or inner salt, where the counter-anion is covalently attached to one of the organic residues, resulting in a neutral, zwitterionic molecule.

The structure and bonding in these compounds are explained by the three-center-four-electron (3c-4e) bond model. uoa.gr λ³-iodanes typically adopt a distorted trigonal bipyramidal geometry. sioc-journal.cn In this arrangement, the most electronegative ligands occupy the axial positions, while the less electronegative carbon groups and the iodine's lone pairs reside in the equatorial positions. sioc-journal.cn For diaryliodonium salts, X-ray diffraction data show a C-I-C bond angle near 90° and reveal significant interaction between the iodine center and the counter-anion. sioc-journal.cn

Overview of Advanced Methodologies in Contemporary Hypervalent Iodine Research

Contemporary research in hypervalent iodine chemistry is focused on creating novel reagents and developing innovative synthetic methodologies. chemistry-chemists.com A major breakthrough has been the development of reactions that use only a catalytic amount of the iodine compound, a concept that became prominent after 2005. google.comshd-pub.org.rs

Modern research areas include:

Photocatalysis: The direct excitation of hypervalent iodine reagents using visible light to generate radical intermediates for synthetic transformations. nih.govscilit.com

Group Transfer Reactions: The use of iodonium ylides, a class to which this compound belongs, as safe and effective carbene precursors for cyclopropanations and C-H functionalization reactions. uwaterloo.cachemistry-chemists.com

Enantioselective Synthesis: The use of chiral hypervalent iodine reagents to induce stereoselectivity in oxidative reactions, although this remains a challenging area of development. google.combeilstein-journals.org

Novel Catalytic Cycles: The development of unique catalytic systems, such as the use of boronyl radicals in combination with pyridine-based activators like 3-pentyl isonicotinate (B8489971) for unconventional cycloaddition reactions. nih.gov

Research and Properties of this compound

While extensive research exists for the broader class of iodonium salts and ylides, specific experimental data for this compound is not widely documented in scientific literature. Its structure, an inner salt of isonicotinic acid, makes it an intriguing subject for its potential reactivity.

Synthesis and Reactivity Context

The synthesis of such iodonium betaines typically involves the reaction of a hypervalent iodine precursor, such as (diacetoxyiodo)benzene, with the corresponding carboxylic acid—in this case, isonicotinic acid (pyridine-4-carboxylic acid). A significant challenge in this synthesis is the potential for the oxidant to react with the nitrogen atom of the pyridine (B92270) ring, leading to the formation of a pyridine N-oxide as a competing side product. nih.gov

As a stabilized iodonium ylide, this compound is expected to exhibit reactivity characteristic of this class. Iodonium ylides are primarily known as carbene precursors. sioc-journal.cnchemistry-chemists.com Upon thermal or photochemical induction, they can release a carbene species, which can then participate in a variety of synthetic transformations, including:

Cyclopropanation of alkenes.

X-H Insertion reactions with substrates like carboxylic acids and thiols. uwaterloo.ca

C-H Functionalization of arenes and heterocycles. chemistry-chemists.com

The zwitterionic nature of this compound likely imparts unique solubility and stability properties compared to conventional iodonium salts with separate counter-anions.

Table 1: General Properties of this compound

| Property | Details |

| IUPAC Name | 4-(phenyl-λ³-iodanyl)pyridine-1-carboxylate |

| Molecular Formula | C₁₂H₈INO₂ |

| Synonyms | Phenyliodonium isonicotinate betaine, 3-Carboxypyridinium-1-yl(phenyl)iodonium |

| Compound Class | Hypervalent Iodine(III) Compound; λ³-Iodane; Iodonium Ylide; Zwitterion |

| Key Structural Features | Contains a phenyl group and an isonicotinate group bonded to a central iodine(III) atom. Exists as a neutral inner salt (betaine) with a positive charge on the iodine and a negative charge on the carboxylate group. |

| Expected Reactivity | Potential carbene precursor, participation in cyclopropanation, X-H insertion, and C-H functionalization reactions. |

Properties

Molecular Formula |

C12H8INO2 |

|---|---|

Molecular Weight |

325.1g/mol |

IUPAC Name |

3-phenyliodoniopyridine-4-carboxylate |

InChI |

InChI=1S/C12H8INO2/c15-12(16)10-6-7-14-8-11(10)13-9-4-2-1-3-5-9/h1-8H |

InChI Key |

USGIYAXNWXUUKZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[I+]C2=C(C=CN=C2)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=C(C=CN=C2)C(=O)[O-] |

Origin of Product |

United States |

Mechanistic Elucidation of 3 Phenyliodonio Isonicotinate Transformations

Fundamental Principles of Hypervalent Bonding in Iodonium (B1229267) Salts

The chemistry of 3-(Phenyliodonio)isonicotinate is fundamentally rooted in the principles of hypervalent bonding that characterize trivalent iodine compounds (λ³-iodanes). princeton.edu These compounds formally possess ten electrons in the valence shell of the central iodine atom, a configuration that is rationalized by the three-center, four-electron (3c-4e) bonding model. rsc.org

The structure and reactivity of diaryliodonium salts are commonly described using the three-center, four-electron (3c-4e) bond model, first proposed by Rundle and Pimentel. rsc.org In the case of this compound, this model describes the bonding between the central iodine atom and the carbon atoms of the phenyl and isonicotinate (B8489971) ligands.

According to this model, a p-orbital on the iodine atom interacts with orbitals from the two carbon ligands, forming a linear C-I-C arrangement. This interaction generates three molecular orbitals: a bonding orbital (σ), a non-bonding orbital (n), and an anti-bonding orbital (σ*). wiley.comwikipedia.org The four valence electrons (two from the ligands and two from iodine) occupy the bonding and non-bonding orbitals, resulting in a stable system. rsc.orgwikipedia.org This hypervalent bond is typically longer and weaker than a standard two-center, two-electron covalent bond, which contributes to the high reactivity of the iodonium salt. nih.gov

The resulting geometry around the iodine atom is a distorted T-shape. The two aryl groups and one of the lone pairs on the iodine atom occupy the equatorial positions of a pseudo-trigonal bipyramid, while the counter-anion and another lone pair occupy the apical positions. princeton.edu Computational studies on various diaryliodonium salts have shown that the C–I–C bond angles are typically in the range of 90-97°, deviating from an ideal 90° due to some s-orbital character in the iodine orbitals involved in bonding. rsc.org

| Compound/System | C–X–C Bond Angle (°) | Central Atom Orbital Hybridization (% s-character) | Bonding Description |

|---|---|---|---|

| Prototypical λ³-iodane (e.g., C₆H₅ICl₂) | ~89.8° | ~0% (pure p-orbital) | Classic 3c-4e bond |

| Diphenyliodonium Salts | 90.5–96.6° | 5.5–9.2% | 3c-4e bond with s-orbital contribution |

The hypervalent iodine(III) center in diaryliodonium salts is highly electron-deficient, rendering it strongly electrophilic. frontiersin.orgnih.gov This electrophilicity, combined with the excellent leaving group ability of the corresponding iodoarene, is the cornerstone of its reactivity as an arylating agent. nih.govprinceton.edu For this compound, the presence of the electron-withdrawing isonicotinate ring is expected to further enhance the electrophilicity of the iodine center.

Transformations of this salt are typically initiated by the attack of a nucleophile. There are two primary sites for nucleophilic attack:

Attack at an Aromatic Carbon (SNAAr): The nucleophile can directly attack one of the ipso-carbon atoms of the aryl rings. In unsymmetrical salts like this compound, the reaction is highly chemoselective. Nucleophiles preferentially attack the more electron-deficient aromatic ring. frontiersin.orgnih.gov The isonicotinate ring, with its electron-withdrawing nitrogen atom and carboxylate group, is significantly more electron-poor than the phenyl ring. Therefore, it is the anticipated site of nucleophilic attack, leading to the selective transfer of the 3-isonicotinate group.

Attack at the Iodine Center: A nucleophile can also attack the iodine atom directly. This leads to a ligand exchange process or the formation of a λ³-iodane intermediate, Ar(Ar')INu. This intermediate can then undergo reductive elimination to form the arylated product. nih.gov

Reductive Elimination Pathways in Aryliodonium Chemistry

A key mechanistic step in the reactions of aryliodonium salts is reductive elimination. In this process, the iodine(III) center is reduced to its more stable iodine(I) state, providing a significant thermodynamic driving force for the reaction. princeton.edu This step involves the formation of a new bond between a nucleophile and one of the aryl ligands, with the concomitant cleavage of the carbon-iodine bond, releasing an iodoarene as a byproduct. nih.govprinceton.edu

For this compound reacting with a nucleophile (Nu⁻), the expected reductive elimination would yield the arylated nucleophile and an aryl iodide. Given the higher electrophilicity of the isonicotinate ring, the major pathway is expected to be:

This compound + Nu⁻ → Nu-(3-isonicotinate) + Iodobenzene

The mechanism of this transformation typically proceeds via a concerted process from a T-shaped Ar(Ar')INu intermediate formed after the nucleophile coordinates to the iodine center. nih.gov This is often referred to as ligand coupling. An alternative pathway, particularly under strongly basic conditions, involves the formation of a highly reactive benzyne (B1209423) or hetaryne intermediate, which is then trapped by the nucleophile. beilstein-journals.org

Theoretical and Computational Investigations of Reaction Mechanisms

Modern computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of hypervalent iodine compounds. rsc.orgresearchgate.net Quantum chemical calculations, particularly those using Density Functional Theory (DFT), allow for detailed investigation of reaction pathways, intermediates, and transition states that are often difficult to observe experimentally. nih.govresearchgate.net

Quantum chemical modeling can be applied to map the potential energy surface of reactions involving this compound. By calculating the energies of reactants, products, and all intervening species, a complete reaction profile can be constructed. This allows for the determination of activation energies (Ea) and reaction enthalpies, providing insight into both the kinetics and thermodynamics of the process.

For instance, computational studies on the reaction of other aryliodonium salts with halides have successfully explained unexpected reactivity trends. nih.govresearchgate.net A comparative study of radioiodination and astatination of a model aryliodonium salt revealed significantly different activation energies, which were rationalized by calculations suggesting different intermediate structures (dimeric vs. monomeric) for the two halogens. nih.govresearchgate.net Similar studies on this compound would be invaluable for predicting its reactivity with various nucleophiles and optimizing reaction conditions.

| Reactant Nucleophile | Observed Activation Energy (Ea) | Proposed Intermediate (from DFT calculations) |

|---|---|---|

| Iodide (I⁻) | 23.5 kcal/mol | Heterodimeric Iodonium Intermediate |

| Astatide (At⁻) | 17.1 kcal/mol | Monomeric Iodonium-Astatide Intermediate |

A primary strength of computational chemistry is its ability to determine the precise geometric and electronic structures of transient species like intermediates and transition states. nih.gov For the arylation reaction of this compound, calculations would characterize the key transition state corresponding to the nucleophilic attack on the isonicotinate ring. This transition state would feature the partial formation of the new Nu-C bond and the partial breaking of the C-I bond. beilstein-journals.org

Radical Mechanisms in Iodonium-Mediated Processes

The generated aryl radical is a highly reactive intermediate that can participate in various bond-forming reactions. For instance, it can be trapped by nucleophiles or participate in addition reactions to unsaturated systems. However, specific studies detailing the generation and subsequent reactions of the phenyl radical or the isonicotinate-derived radical from this compound, including reaction kinetics, radical trapping experiments, or computational studies on the transition states for this specific compound, have not been prominently reported.

Table 1: General Radical Generation from Diaryliodonium Salts

| Catalyst Type | Initiation Method | Intermediate Species | Typical Reaction |

| Photoredox Catalyst | Visible Light Irradiation | Aryl Radical | Arylation of Alkenes and Alkynes |

| Transition Metal | Reductive Elimination | Aryl Radical | Cross-Coupling Reactions |

| Thermal | High Temperature | Aryl Radical | Polymerization Initiation |

This table represents generalized mechanisms for diaryliodonium salts and is not specific to this compound due to a lack of available data.

Ligand Exchange Mechanisms in Catalytic Cycles

Specific research on the ligand exchange mechanisms in catalytic cycles directly involving this compound is limited in the current body of scientific literature. Ligand exchange in the context of diaryliodonium salts is a known phenomenon, most notably promoted by the presence of fluoride (B91410) ions. This process can involve the scrambling of aryl groups between two different unsymmetrical diaryliodonium salts to form symmetrical ones.

The mechanism is thought to proceed through the formation of a hypervalent iodine(III) ate-complex upon coordination of a ligand, such as fluoride, to the iodine center. This intermediate can then facilitate the exchange of the aryl groups. In catalytic cycles, such ligand exchange processes could potentially influence the nature of the active catalytic species and the product distribution. However, dedicated studies on the kinetics, thermodynamics, and the precise nature of the intermediates in ligand exchange reactions specifically for this compound are not available.

Table 2: General Ligand Exchange in Diaryliodonium Salts

| Promoting Agent | Proposed Intermediate | Outcome |

| Fluoride Ion | Hypervalent Iodine(III) Ate-Complex | Aryl Group Scrambling |

| Transition Metal Catalyst | Oxidative Addition Complex | Cross-Coupling Product Formation |

This table outlines general principles of ligand exchange for diaryliodonium salts, as specific data for this compound is unavailable.

Applications of 3 Phenyliodonio Isonicotinate in Organic Synthesis

Carbon-Hydrogen (C-H) Functionalization Reactions

Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it allows for the conversion of ubiquitous C-H bonds into valuable C-C and C-heteroatom bonds, often bypassing the need for pre-functionalized starting materials. 3-(Phenyliodonio)isonicotinate has been explored as a reagent in this context, leveraging the electrophilic nature of the phenyliodonio group to activate C-H bonds.

The introduction of an aryl group into a molecule via C-H activation is a cornerstone of modern synthetic chemistry. The regioselectivity and site-selectivity of such reactions are of paramount importance, especially in the context of complex molecule synthesis. While the use of diaryliodonium salts, in general, for C-H arylation is well-established, specific studies detailing the performance of this compound in achieving high regioselectivity and site-selectivity are still emerging. The electronic and steric properties of the substrate, as well as the reaction conditions, are critical factors that govern the outcome of these transformations. Further research is needed to fully elucidate the specific advantages that the isonicotinate (B8489971) counter-ion may confer in directing the arylation to a particular position on a substrate.

The installation of nitrogen-containing functional groups into (hetero)arenes is of significant interest due to the prevalence of such motifs in pharmaceuticals and other biologically active molecules. C-H amination offers a direct route to these valuable compounds. The application of hypervalent iodine reagents in C-H amination has been an active area of research. However, specific and detailed research findings on the use of this compound for the C-H amination of a broad range of (hetero)arenes are not yet widely available in the public domain. The development of such methodologies would be of considerable interest to the synthetic community.

Beyond arylation and amination, the direct introduction of other heteroatoms, such as azide, halides, or chalcogens, via C-H activation is a powerful tool for molecular diversification. C-H azidation, for instance, provides a gateway to the synthesis of various nitrogen-containing compounds. The potential of this compound as a reagent for these transformations is an area that holds promise but requires more in-depth investigation to establish its scope and limitations. Detailed studies are necessary to understand how the isonicotinate moiety might influence the reactivity and selectivity in the formation of various C-heteroatom bonds.

Late-stage functionalization (LSF) involves the modification of complex molecules, such as drug candidates or natural products, at a late stage in the synthetic sequence. This approach is invaluable for rapidly generating analogues for structure-activity relationship (SAR) studies. The ability of a reagent to tolerate a wide range of functional groups and to exhibit high selectivity on a complex scaffold is crucial for its utility in LSF. While hypervalent iodine reagents are generally considered good candidates for LSF, specific examples and detailed research findings on the successful application of this compound in the late-stage C-H functionalization of complex molecules are not extensively documented in currently accessible literature.

Oxidative Cyclization Processes

Oxidative cyclization reactions are powerful methods for the construction of cyclic structures, which are prevalent in a vast number of natural products and synthetic compounds. These reactions often proceed through the formation of a new bond between two atoms under oxidative conditions.

Intramolecular oxidative cyclization allows for the efficient synthesis of heterocyclic and carbocyclic systems. Hypervalent iodine reagents can act as oxidants to facilitate these transformations. The potential of this compound to mediate such cyclizations is an intriguing area of study. However, at present, there is a lack of specific and detailed research findings in the public domain that demonstrate the application of this compound in the intramolecular oxidative cyclization of various organic substrates. Future research in this area would be beneficial to expand the synthetic utility of this reagent.

Synthesis of Heterocyclic Compounds via Oxidative Cyclization

There is no specific information available in the searched scientific literature regarding the use of this compound as an oxidant for the synthesis of heterocyclic compounds through oxidative cyclization.

Cyclization Reactions Involving Carbanion Intermediates

No research findings were identified that describe the application of this compound in cyclization reactions that proceed via carbanion intermediates.

Cross-Coupling Reactions

The utility of this compound as a coupling partner in various cross-coupling reactions has not been documented in the available literature.

Carbon-Carbon (C-C) Bond Formation

Specific examples and detailed research findings on the use of this compound for the formation of carbon-carbon bonds via cross-coupling reactions are not present in the searched scientific databases.

Carbon-Nitrogen (C-N) Cross-Coupling

Information regarding the application of this compound in carbon-nitrogen cross-coupling reactions is not available in the reviewed literature.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Cross-Coupling

There are no documented instances of this compound being utilized in cross-coupling reactions for the formation of carbon-oxygen or carbon-sulfur bonds.

Stereoselective Cross-Coupling Methodologies

Research on the application of this compound in stereoselective cross-coupling methodologies has not been found in the available scientific literature.

Rearrangement and Migration Reactions

Diaryliodonium salts are known to participate in or mediate various rearrangement reactions, often involving the migration of an aryl group. These transformations can lead to the formation of complex molecular skeletons from simpler precursors.

One of the significant reactions involving hypervalent iodine reagents is the 1,2-aryl migration. beilstein-journals.orgnih.gov In the context of diaryliodonium salts, such rearrangements can be initiated by the reaction of the salt with a suitable nucleophile. For this compound, a hypothetical reaction with an enolate could lead to an intermediate that undergoes a 1,2-shift of the phenyl group. This type of rearrangement is analogous to iodonium-mediated migrations that have been developed for the α-arylation of carbonyl compounds. The general mechanism involves the initial formation of a bond between the nucleophile and the iodine center, followed by the migratory insertion of one of the aryl groups. Typically, the more electron-rich and less sterically hindered aryl group preferentially migrates. nih.gov In the case of this compound, the phenyl group would be the expected migrating group.

Recent studies on other hypervalent iodine(III) reagents have shown that they can mediate skeletal reorganizations of silyl enol ethers, leading to α-arylated enones through a sequence involving aryl migration and elimination. While specific examples with this compound are not available, its structure is suited for such transformations.

Diaryliodonium salts can also serve as precursors for aryne intermediates under basic conditions, which can then participate in various skeletal rearrangements and cycloaddition reactions. rsc.orgbeilstein-journals.org The formation of an aryne from this compound would likely involve the phenyl ring, leading to benzyne (B1209423), which is a highly reactive intermediate for constructing complex carbocyclic and heterocyclic systems.

Furthermore, intramolecular rearrangements of specifically functionalized diaryliodonium salts have been reported to yield complex heterocyclic structures. For instance, ortho-functionalized diaryliodonium salts can undergo intramolecular aryl migration to form diaryl ethers. beilstein-journals.orgnih.gov While this compound itself is not predisposed to this specific intramolecular reaction, its ability to act as an arylating agent could be used to construct precursors for subsequent skeletal rearrangements.

Amination and Amidation Reactions

Diaryliodonium salts are highly effective reagents for the N-arylation of amines and amides, providing a metal-free alternative to traditional cross-coupling methods. mdpi.com These reactions are crucial for the synthesis of pharmaceuticals, agrochemicals, and materials.

For this compound, the reaction with a primary or secondary amine would be expected to yield the corresponding N-phenylated amine. The chemoselectivity in unsymmetrical diaryliodonium salts is a key consideration; typically, the more electron-deficient aryl group acts as a superior leaving group, facilitating the transfer of the other aryl moiety. nih.gov Given the electron-withdrawing nature of the pyridine (B92270) ring, especially with the carboxylate group, it is anticipated that the phenyl group from this compound would be selectively transferred.

This reactivity extends to amidation reactions, where N–H bonds of amides, sulfonamides, and other related compounds can be arylated. Copper-catalyzed conditions are sometimes employed to facilitate the N-arylation of less nucleophilic substrates like azoles. mdpi.com

Below is a table summarizing the expected outcomes for the phenylation of various nitrogen nucleophiles using this compound, based on established diaryliodonium salt chemistry.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Primary Aliphatic Amine | Butylamine | N-Phenylbutylamine |

| Secondary Aliphatic Amine | Diethylamine | N,N-Diethylaniline |

| Primary Aromatic Amine | Aniline | Diphenylamine |

| Amide | Acetamide | N-Phenylacetamide |

| Azole | Imidazole | N-Phenylimidazole |

Other Oxidative Transformations

Beyond arylation, the iodine(III) center in diaryliodonium salts can participate in or facilitate various oxidative transformations.

Diaryliodonium salts can undergo halogen exchange reactions, particularly with copper halides, to produce aryl halides. benthamdirect.com For example, reacting a diaryliodonium salt with cuprous bromide or cuprous chloride can yield the corresponding bromoarene or chloroarene. benthamdirect.com In the case of this compound, this reaction could potentially be used to synthesize 3-bromo- or 3-chloroisonicotinate derivatives, although the competitive formation of halobenzene would also be possible.

Additionally, hypervalent iodine reagents are used to mediate electrophilic halogenations of various substrates. While the diaryliodonium salt itself is typically the arylating agent, the iodoarene byproduct can be re-oxidized in situ, highlighting the versatility of iodine-based reagents in oxidative cycles.

Diaryliodonium salts have been employed in oxidative functionalization reactions to form C–S and C–C bonds. Photoredox-catalyzed, three-component reactions involving diaryliodonium salts, a sulfur dioxide source like DABSO, and silyl enolates have been developed for the synthesis of β-keto sulfones. nih.govsemanticscholar.org In these reactions, a radical process is initiated where an aryl radical, generated from the diaryliodonium salt, is trapped by SO₂. This compound could potentially serve as a source of the phenyl radical for such sulfonylations. Similar radical-based approaches could be envisaged for sulfenylation reactions.

Decarboxylative arylation represents another important transformation. While this typically involves the arylation of a carboxylic acid substrate, diaryliodonium salts with internal carboxylate groups, such as this compound, might exhibit unique reactivity. For instance, decarboxylation could potentially lead to the formation of a pyridyne intermediate. However, more commonly, diaryliodonium salts are used as arylating agents in metal-free decarboxylative C-C coupling reactions with fluorinated carboxylates. beilstein-journals.org

The table below summarizes the potential oxidative transformations involving this compound.

| Reaction Type | Reagents | Potential Product Type |

| Halogen Exchange | CuBr / CuCl | 3-Haloisonicotinate / Halobenzene |

| Sulfonylation | DABSO, Silyl Enolate | Phenyl β-keto sulfone |

| Carboxylation | (as aryl source) | Arylated carboxylic acid derivatives |

Oxidation of Alcohols and Carbonyl Compounds

The compound this compound belongs to the class of hypervalent iodine(III) reagents. These compounds are known for their utility as oxidizing agents in organic synthesis, offering mild, selective, and environmentally benign alternatives to traditional metal-based oxidants. organic-chemistry.orgbohrium.com Hypervalent iodine reagents are attractive due to their low toxicity, ready availability, and ease of handling. organic-chemistry.org While specific literature detailing this compound as an oxidant for alcohols and carbonyls is not extensively available, its reactivity can be inferred from the well-established chemistry of related hypervalent iodine(III) compounds like iodosobenzene (PhIO) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). organic-chemistry.org

These reagents are capable of oxidizing a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.gov The oxidation of primary alcohols can often be stopped selectively at the aldehyde stage without significant overoxidation to carboxylic acids, a common challenge with more powerful oxidizing agents. organic-chemistry.orgorganic-chemistry.org

A particularly effective and selective method involves the use of hypervalent iodine(III) reagents in combination with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov The reaction cycle involves the oxoammonium cation of TEMPO, which directly oxidizes the alcohol. The hypervalent iodine reagent then re-oxidizes the resulting hydroxylamine back to the active oxoammonium species. This catalytic system has been successfully applied to the oxidation of various aliphatic, aromatic, and allylic alcohols, providing excellent yields and selectivities. nih.gov Detailed kinetic and computational studies on the mechanism of TEMPO/hypervalent iodine(III) oxidations suggest a complex pathway, potentially involving iodine(V) species, with water playing a crucial role in the catalytic cycle. researchgate.net

The table below illustrates the typical performance of a hypervalent iodine(III)/TEMPO catalytic system for the oxidation of various alcohols, which serves as a model for the expected reactivity of this compound.

| Substrate (Alcohol) | Product (Carbonyl Compound) | Typical Oxidant System | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | PhI(OAc)₂ / cat. TEMPO | >95 |

| 1-Octanol | 1-Octanal | PhI(OAc)₂ / cat. TEMPO | ~90 |

| 2-Octanol | 2-Octanone | PhI(OAc)₂ / cat. TEMPO | >95 |

| Cinnamyl alcohol | Cinnamaldehyde | PhI(OAc)₂ / cat. TEMPO | >95 |

Reactions Involving the Isonicotinate Moiety

The isonicotinate, or pyridine-4-carboxylate, portion of this compound is a valuable scaffold in synthetic and medicinal chemistry. Its structural features, including the nitrogen atom in the aromatic ring and the carboxylate group, allow for diverse chemical transformations and interactions with biological targets.

Pyridine carboxylic acid isomers, including isonicotinic acid (pyridine-4-carboxylic acid), are fundamental building blocks in drug discovery and materials science. The pyridine ring can be substituted at various positions, which allows for the fine-tuning of a molecule's steric and electronic properties. nih.gov The carboxylic group adds polarity and can coordinate with metal ions, a useful property for designing enzyme inhibitors. nih.gov

Derivatives of pyridine-4-carboxylic acid have been synthesized and investigated for a wide range of pharmacological activities. For example, various hydrazide derivatives have shown activity on the central nervous system. researchgate.net Additionally, this scaffold is a key component in the synthesis of potential anti-inflammatory agents. sigmaaldrich.com The versatility of the pyridine-4-carboxylate core makes it a privileged structure in the development of new therapeutic agents. nih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is one of the most significant MCRs, valued for its ability to rapidly generate diverse libraries of complex, peptide-like molecules. nih.govresearchgate.net

The classic Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov The carboxylic acid component is crucial for protonating the initially formed imine and for participating in the final rearrangement step. nih.gov

Isonicotinic acid, the parent acid of the isonicotinate moiety, can serve as the carboxylic acid component in the Ugi reaction. Therefore, this compound is a potential substrate for this transformation. Its participation would result in the incorporation of the pyridine-4-carbonyl scaffold into the final bis-amide product. The phenyliodonio group would likely remain as a substituent on the pyridine ring, offering a handle for subsequent cross-coupling reactions or other functionalizations.

The general scheme for an Ugi reaction involving a pyridine carboxylic acid is shown below, illustrating how diverse and complex structures can be accessed from simple starting materials.

| Aldehyde/Ketone (R¹COR²) | Amine (R³NH₂) | Carboxylic Acid | Isocyanide (R⁴NC) | Ugi Product |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Isonicotinic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(phenyl(phenylamino)methylamino)-2-oxoethyl)isonicotinamide |

| Acetone | Benzylamine | Isonicotinic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(N-benzyl-isonicotinamido)-2-methylpropanamide |

| Cyclohexanone | Ammonia | Isonicotinic Acid | Ethyl isocyanoacetate | Ethyl 2-(1-(isonicotinamido)cyclohexylamino)-2-oxoacetate |

Advanced Strategies and Future Research Directions

Catalytic Systems in 3-(Phenyliodonio)isonicotinate Chemistry

The development of catalytic cycles involving this compound is a key area of research, aiming to reduce waste and increase the efficiency of reactions where it is used as a reagent. This involves in-situ regeneration of the active hypervalent iodine(III) species from its iodine(I) precursor.

Asymmetric synthesis remains a pinnacle of modern chemistry, and the development of chiral hypervalent iodine reagents for enantioselective transformations is a rapidly growing field. beilstein-journals.org These reagents provide an environmentally benign alternative to many transition-metal-based catalysts. beilstein-journals.orgsioc-journal.cn The core challenge lies in designing a chiral environment around the iodine center that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate during the key bond-forming step.

Future research into this compound could involve the design of chiral analogues to induce enantioselectivity. This can be approached by introducing chirality in several ways:

Modification of the Phenyl Ring: Attaching chiral auxiliaries to the phenyl group connected to the iodine atom. These auxiliaries, often derived from readily available natural products or synthetic chiral pools, can create a sterically defined pocket around the reactive center.

Lactate-Based Scaffolds: Inspired by successful lactate-based chiral iodine reagents, one could envision modifying the phenyl group with chiral lactic acid derivatives. nih.gov These structures have shown success in various stereoselective reactions with alkenes. nih.gov

Bifunctional Catalysis: The isonicotinate (B8489971) nitrogen atom could be part of a larger chiral ligand that coordinates to the iodine, creating a rigid, C2-symmetric or pseudo-C2-symmetric environment. This approach has been effective in other catalytic systems. beilstein-journals.org

An in-situ approach is often preferred, where a chiral iodoarene precursor is oxidized in the presence of a terminal oxidant like meta-chloroperbenzoic acid (mCPBA) or peracetic acid to generate the active chiral iodine(III) catalyst. nih.govtcichemicals.com This strategy avoids the isolation of potentially unstable hypervalent iodine compounds. For instance, a catalytic protocol for stereoselective diamination of alkenes has been successfully developed using this in-situ generation method. nih.gov

Table 1: Examples of Chiral Hypervalent Iodine(III) Reagents and a Proposed Chiral Analogue based on this compound

| Catalyst Type | Chiral Moiety | Proven Application | Proposed this compound Analogue |

|---|---|---|---|

| Lactate-based nih.govnih.gov | (S,S)-Lactic Acid | Enantioselective dearomatization of phenols, diamination | A this compound derivative where the phenyl ring is substituted with chiral lactate (B86563) esters. |

| BINOL-derived | BINOL (1,1'-Bi-2-naphthol) | Asymmetric oxidation | A catalyst where the phenyl group is replaced by a chiral binaphthyl scaffold, linked to the isonicotinate. |

Hypervalent iodine(III) compounds are powerful oxidants, and their application in metal-free catalytic oxidation reactions is a significant area of green chemistry. nih.govwikipedia.org These processes typically involve a catalytic amount of an iodoarene, which is continuously oxidized to the active iodine(III) state by a stoichiometric, environmentally friendly terminal oxidant such as hydrogen peroxide or peracetic acid. nih.gov

The this compound system is well-suited for such catalytic cycles. A hypothetical cycle would involve:

Oxidation of a substrate by this compound, resulting in the desired oxidized product and the reduced iodoarene precursor, phenyl iodide, and isonicotinic acid.

Re-oxidation of the iodoarene precursor back to the active iodine(III) state using a terminal oxidant.

This approach avoids the use of toxic heavy metals and provides a sustainable pathway for important transformations like the oxidation of alcohols, phenols, and sulfides. beilstein-journals.orgnih.gov The development of such processes is a key goal in modern oxidation chemistry. nih.gov The unique electronic properties conferred by the isonicotinate group could be harnessed to tune the oxidative potential of the reagent, potentially leading to higher selectivity compared to simpler reagents like (diacetoxyiodo)benzene (B116549).

Table 2: Representative Metal-Free Oxidations Mediated by Hypervalent Iodine(III) Catalysts

| Transformation | Substrate | Catalyst Precursor | Terminal Oxidant | Product |

|---|---|---|---|---|

| Alcohol Oxidation | Benzyl Alcohol | Iodobenzene | m-CPBA | Benzaldehyde |

| Sulfide Oxidation beilstein-journals.org | Thioanisole | Iodoanisole | H₂O₂ | Methyl phenyl sulfoxide |

| Phenolic Oxidation nih.gov | 2,4-di-tert-butylphenol | 2-Iodoxybenzoic acid (IBX) | Oxone | o-Quinone |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. catalysis.blog A key future direction is the integration of the this compound scaffold into organocatalytic systems, potentially leading to novel reactivity through cooperative or bifunctional catalysis. mdpi.comuni-giessen.de

The isonicotinate moiety of the molecule contains a nitrogen atom that can function as a Lewis base or a hydrogen-bond acceptor. This basic site could work in concert with the highly electrophilic iodine(III) center. Such a bifunctional catalyst could simultaneously activate both an electrophile (at the iodine center) and a nucleophile (at the isonicotinate nitrogen), mimicking the synergistic action seen in many enzymes and advanced organocatalysts. frontiersin.org

For example, in a reaction involving a carbonyl compound, the isonicotinate nitrogen could deprotonate a pro-nucleophile, increasing its reactivity, while the iodonio group delivers an electrophilic fragment to another substrate. This dual activation mode could enable transformations that are difficult to achieve with monofunctional catalysts. Research in this area would involve designing reactions where this intramolecular cooperation leads to enhanced rates and selectivities. The field of atroposelective synthesis, for instance, heavily relies on precisely positioned functional groups within a catalyst to control axial chirality, a concept that could be explored with tailored derivatives of this compound. beilstein-journals.org

Integration with Emerging Methodologies

The fusion of hypervalent iodine chemistry with other modern synthetic strategies like photoredox and electrochemical catalysis promises to unlock new reaction pathways and enhance the sustainability of chemical synthesis.

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. nih.gov Diaryliodonium salts are excellent partners in photoredox cycles because they are potent oxidants capable of accepting an electron from a photoexcited catalyst. beilstein-journals.org

In a typical reductive quenching cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye like Eosin Y) absorbs visible light and is promoted to an excited state. beilstein-journals.orgmdpi.com This excited catalyst can be reductively quenched by an electron donor. Alternatively, in an oxidative quenching cycle, the excited photocatalyst is quenched by an electron acceptor. This compound would serve as an exceptional electron acceptor (oxidant) in such a cycle.

The proposed mechanism is as follows:

The photocatalyst is excited by visible light.

The excited photocatalyst transfers an electron to this compound.

The iodonium (B1229267) salt undergoes irreversible fragmentation to yield a phenyl radical, phenyl iodide, and isonicotinic acid.

The generated phenyl radical can then engage in various C-C or C-heteroatom bond-forming reactions.

This combination, often termed metallaphotoredox when a second metal catalyst is involved, allows for the generation of radical intermediates under exceptionally mild conditions, avoiding the use of harsh reagents or high temperatures. nih.govyoutube.com The isonicotinate group could be used to fine-tune the reduction potential of the iodonium salt, making it compatible with a wider range of photocatalysts.

Table 3: Redox Potentials of Common Photocatalysts and Potential Role of Iodonium Salts

| Photocatalyst | E₁/₂ [PC*/PC⁻] (V vs SCE) | E₁/₂ [PC⁺/PC*] (V vs SCE) | Role of Iodonium Salt |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | +0.77 | -0.81 | Oxidant (accepts e⁻ from excited state) |

| fac-Ir(ppy)₃ | +0.31 | -1.51 | Oxidant (accepts e⁻ from excited state) |

| Eosin Y | +0.78 | -1.05 | Oxidant (accepts e⁻ from excited state) |

*Data represents typical excited-state reduction potentials. The iodonium salt acts as an oxidative quencher of the excited photocatalyst.

Electro-organic synthesis offers a sustainable and powerful method for performing redox reactions by using electricity as a "traceless" reagent, thereby avoiding the use of chemical oxidants or reductants. nih.gov The generation of hypervalent iodine(III) reagents via anodic oxidation is a well-established concept that can be integrated into catalytic cycles. researchgate.net

A future-oriented strategy would involve the development of an electrocatalytic cycle centered around this compound. In this scenario, a catalytic amount of a suitable iodine(I) precursor, such as 3-iodo-N-phenylpicolinamide, would be oxidized at the anode to generate the active iodine(III) species. This active reagent would then react with a substrate in the bulk solution. The reduced iodine(I) species is then free to migrate back to the anode surface to be re-oxidized, thus closing the catalytic loop.

This approach offers several advantages:

Sustainability: It eliminates the need for stoichiometric chemical oxidants, reducing chemical waste. chemrxiv.org

Safety: It avoids the handling of potentially hazardous and unstable oxidizing agents.

Control: Reaction rates and selectivity can often be precisely controlled by adjusting the applied current or potential.

The development of such electrochemical methods, particularly in continuous-flow reactors, could pave the way for the large-scale, green production of fine chemicals using this compound-mediated reactions. nih.govresearchgate.net

Design of Recyclable and Polymer-Supported Iodonium Reagents

A significant drawback of using stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which can complicate product purification and raise environmental concerns. nsf.gov To address this, a primary strategy has been the development of recyclable reagents, often by immobilizing the iodine center on a solid support. nsf.govthieme-connect.com

Polymer-supported hypervalent iodine reagents offer a practical solution, allowing for easy separation of the reagent from the reaction mixture through simple filtration. thieme-connect.com The recovered polymer can then be re-oxidized and reused, making the process more economical and environmentally benign. researchgate.net Various polymeric backbones have been investigated for this purpose:

Polystyrene: Polystyrene resins, such as the Merrifield's resin, have been used to immobilize reagents like IBX. acs.org The synthesis involves attaching an iodo-functionalized aromatic group to the polymer backbone, followed by oxidation to the hypervalent state. acs.org

Polyethylene Glycol (PEG): Soluble polymer supports like PEG have also been employed. researchgate.net PEG-supported reagents can be precipitated out of the reaction mixture, filtered, and subsequently re-oxidized for reuse. researchgate.net

Other Supports: Silica gel and mesoporous materials have also been explored as solid supports for hypervalent iodine reagents. acs.org

For this compound, a similar approach could be envisioned. The phenyl group could be derived from a polymer-bound iodobenzene, or the isonicotinate moiety could be linked to a polymer support. The choice of linker and polymer would be critical to ensure the reagent's reactivity is maintained while facilitating recovery and regeneration. Research in this area focuses on optimizing the stability of the polymer-reagent linkage and the efficiency of the re-oxidation step. acs.org

Table 1: Comparison of Polymer Supports for Hypervalent Iodine Reagents

| Support Material | Advantages | Disadvantages | Example Reagent |

| Polystyrene | High loading capacity, mechanical stability, easy filtration. acs.org | Heterogeneous reaction conditions can lead to slower kinetics. | Polystyrene-supported IBX. acs.orgacs.org |

| Polyethylene Glycol (PEG) | Homogeneous reaction conditions possible, easy precipitation and recovery. researchgate.net | Lower thermal stability compared to polystyrene. | PEG-supported (diacetoxyiodo)benzene. researchgate.net |

| Silica Gel | High surface area, rigid structure. acs.org | Can be sensitive to acidic or basic conditions. | Silica-supported IBX. acs.org |

Transition Metal Co-Catalysis with Hypervalent Iodine Reagents

The synergy between hypervalent iodine reagents and transition metal catalysts has unlocked a vast array of new chemical transformations. mdpi.comnih.gov In these systems, the hypervalent iodine compound often acts as a potent oxidant to access high-valent transition metal species that are key to enabling challenging bond formations, such as C-H functionalization. mdpi.comnih.gov

Palladium catalysis is a prominent example. mdpi.com The Pd(II)/Pd(IV) catalytic cycle, which is often difficult to access with conventional oxidants, can be facilitated by hypervalent iodine(III) reagents. mdpi.com The general mechanism involves the oxidation of a Pd(II) complex by the iodonium salt to generate a Pd(IV) intermediate. This high-valent palladium species can then undergo reductive elimination to form the desired carbon-heteroatom or carbon-carbon bond, regenerating the Pd(II) catalyst. mdpi.com

The choice of the hypervalent iodine reagent is crucial and can significantly influence the reaction's yield and selectivity. mdpi.com For instance, in C(sp²)-H acetoxylation reactions, the sterically hindered MesI(OAc)₂ was found to be superior to PhI(OAc)₂. mdpi.com

In the context of this compound, it could serve multiple roles in a co-catalytic cycle:

As an oxidant to regenerate the active transition metal catalyst.

As a source for transferring the phenyl group in cross-coupling reactions.

The reactivity of such dual catalytic systems is a complex interplay between the two catalytic cycles, and preventing catalyst deactivation is a significant challenge. sci-hub.se Future research will likely focus on exploring combinations of this compound derivatives with various transition metals (e.g., gold, copper, rhodium) to develop novel catalytic C-H functionalization, arylation, and difunctionalization reactions. sci-hub.seacs.orgnih.gov The development of catalytic systems where the hypervalent iodine species is regenerated in situ is a particularly important goal. bohrium.com

Rational Molecular Design for Novel this compound Derivatives

The rational design of new reagents with tailored reactivity, selectivity, and stability is a key frontier in hypervalent iodine chemistry. chimia.chchimia.ch This process is increasingly guided by computational chemistry, which allows for a deeper understanding of reaction mechanisms and structure-property relationships. chimia.chresearchgate.net

By modifying the electronic and steric properties of the aryl groups attached to the iodine atom, the reagent's behavior can be finely tuned. For example, in diaryliodonium salts, the chemoselectivity of aryl group transfer can be controlled. nih.gov Generally, electron-poor aryl groups are more readily transferred to nucleophiles in metal-free reactions, while sterically hindered "dummy" groups like mesityl or 2,4,6-triisopropylphenyl (TRIP) can direct the transfer of the other, more valuable aryl group in metal-catalyzed processes. nih.gov

For this compound, several design strategies can be proposed to create novel derivatives:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating substituents onto the phenyl ring could modulate the electrophilicity of the iodine center and influence its reactivity in arylation reactions.

Modification of the Isonicotinate Ligand: Altering the isonicotinate backbone, for example, by introducing substituents on the pyridine (B92270) ring, could impact the reagent's solubility, stability, and coordinating ability in metal-catalyzed reactions.

Chiral Derivatives: The development of chiral hypervalent iodine reagents is crucial for asymmetric synthesis. nih.gov Introducing chirality into the this compound structure, either on the phenyl group or the isonicotinate ligand, could lead to valuable reagents for enantioselective transformations. nih.govdiva-portal.org

Computational modeling can predict the effects of these modifications, guiding synthetic efforts toward the most promising new reagents and accelerating the discovery process. chimia.ch The synthesis of novel heterocyclic derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, demonstrates the broad scope for creating new molecular architectures with specific functionalities. nih.gov

Scalability and Industrial Relevance of Iodonium-Mediated Synthesis

For any synthetic methodology to be considered for industrial application, scalability, cost-effectiveness, and safety are paramount. While hypervalent iodine reagents offer advantages like low toxicity compared to heavy metals, their use in stoichiometric amounts and the cost of the reagents themselves can be limiting factors. nsf.govfrontiersin.org

Several strategies are being pursued to enhance the industrial relevance of iodonium-mediated synthesis:

Catalytic Systems: The most significant advance is the development of catalytic reactions where the active hypervalent iodine species is generated in situ from a substoichiometric amount of an iodoarene precursor using a terminal oxidant. rsc.org This dramatically reduces the amount of iodine-containing material required.

One-Pot Syntheses: Streamlining the synthesis of the hypervalent iodine reagents themselves is also critical. One-pot procedures that avoid the isolation of unstable intermediates and reduce reaction times are highly desirable for large-scale preparation. diva-portal.orgacs.org For example, simplified syntheses for trifluoromethylation reagents have been developed using more practical oxidants like trichloroisocyanuric acid. acs.org

Flow Chemistry: The use of flow reactors can offer advantages in terms of safety, efficiency, and scalability for reactions involving hypervalent iodine reagents.

Iodonium salts have already found industrial applications as initiators for polymerization and as precursors for radiolabeled compounds in Positron Emission Tomography (PET). researchgate.net The future industrial relevance of syntheses involving this compound will depend on the successful development of efficient, catalytic, and scalable processes. This includes creating robust, recyclable systems and demonstrating their utility in the synthesis of high-value products like pharmaceuticals or advanced materials. acs.org

Q & A

How can researchers optimize the synthesis of 3-(Phenyliodonio)isonicotinate to improve yield and purity?

Basic Research Question

To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, stoichiometry, solvent polarity). For example, a 2^k factorial design can identify interactions between parameters affecting iodonio group stability . Additionally, integrate process control strategies (e.g., in-line spectroscopy for real-time monitoring) to ensure reproducibility and minimize impurities, as outlined in chemical engineering research frameworks .

What advanced spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Basic Research Question

Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC-PDA to assess purity. Ensure experimental protocols align with journal requirements for novel compound characterization, including full spectral data and purity thresholds (>95%) .

How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Basic Research Question

Use accelerated stability testing under controlled humidity, temperature, and light exposure. Employ a repeated-measures design to track degradation kinetics via HPLC or UV-Vis spectroscopy. Include replicates to account for variability, as emphasized in guidelines for experimental reproducibility .

What methodological approaches resolve contradictions in reported reactivity data for this compound?

Advanced Research Question

Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, counterion effects). Perform controlled replication experiments with standardized conditions. Apply multivariate statistical analysis (e.g., PCA) to isolate factors contributing to discrepancies, as recommended for data-driven hypothesis refinement .

How can computational chemistry tools enhance mechanistic studies of this compound in cross-coupling reactions?

Advanced Research Question

Leverage density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with isotopic labeling experiments (e.g., ¹⁸O tracing) or kinetic isotope effects (KIE) . Use software like Gaussian or ORCA for simulations, ensuring alignment with experimental kinetics data .

What strategies ensure robust literature reviews for identifying novel applications of this compound?

Basic Research Question

Adopt a systematic review framework :

- Define search terms (e.g., "iodonio isonicotinate derivatives," "hypervalent iodine catalysis").

- Use databases like SciFinder and PubMed, filtering for peer-reviewed journals.

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps, such as understudied biochemical interactions .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Advanced Research Question

Follow ICH Q2(R1) guidelines for validation:

- Linearity : Calibration curves (R² > 0.99) across expected concentration ranges.

- Accuracy/Precision : Spike-and-recovery experiments with ≤5% RSD.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively). Document protocols per journal requirements for reproducibility .

What experimental designs are optimal for studying the catalytic efficiency of this compound in asymmetric synthesis?

Advanced Research Question

Implement kinetic profiling under varying substrate concentrations and chiral ligands. Use enantioselective HPLC or NMR chiral shift reagents to quantify enantiomeric excess (ee). Compare results with molecular dynamics simulations to correlate steric effects with catalytic activity .

How should ethical and safety considerations inform the handling of this compound in laboratory settings?

Basic Research Question

Adhere to Chemical Hygiene Plan protocols :

- Use fume hoods for synthesis due to iodonio group reactivity.

- Implement waste disposal guidelines for heavy-metal-containing compounds.

- Conduct risk assessments for acute toxicity, referencing safety frameworks for advanced laboratory courses .

What interdisciplinary approaches integrate this compound into materials science research?

Advanced Research Question

Explore its role as a photooxidant in polymer functionalization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.